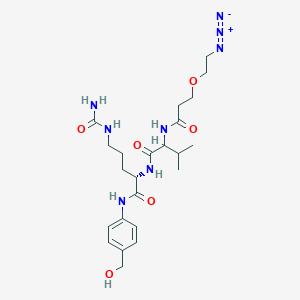

Azide-PEG1-Val-Cit-PABC-OH

Description

BenchChem offers high-quality Azide-PEG1-Val-Cit-PABC-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azide-PEG1-Val-Cit-PABC-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H36N8O6 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

InChI |

InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |

InChI Key |

BDMOXMNQSIHXBI-LROBGIAVSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG1-Val-Cit-PABC-OH: A Core Component in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azide-PEG1-Val-Cit-PABC-OH, a critical linker technology used in the development of next-generation Antibody-Drug Conjugates (ADCs). We will dissect its molecular architecture, elucidate its mechanism of action, provide detailed protocols for its application, and discuss its significance in the landscape of targeted cancer therapy.

Deconstructing the Azide-PEG1-Val-Cit-PABC-OH Linker

Azide-PEG1-Val-Cit-PABC-OH is a sophisticated, multi-functional molecule engineered as a cleavable linker for ADCs.[1] Its structure is not monolithic but rather a carefully orchestrated assembly of distinct chemical moieties, each with a specific role in the ADC's stability, pharmacokinetics, and mechanism of payload release.

| Component | Chemical Name | Function |

| Azide | -N₃ | Bioorthogonal Handle: Enables covalent attachment to an antibody via "click chemistry", such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2] |

| PEG1 | - (OCH₂CH₂)₁ - | Solubilizing Spacer: A single polyethylene glycol unit enhances the hydrophilicity and solubility of the linker-payload complex.[3] |

| Val-Cit | Valine-Citrulline | Enzymatic Trigger: A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease highly active in the lysosomal compartment of tumor cells.[4][5] |

| PABC | p-aminobenzyl carbamate | Self-Immolative Spacer: Undergoes a rapid, spontaneous 1,6-elimination cascade upon Val-Cit cleavage, ensuring efficient and traceless release of the attached drug.[6][7][8] |

| OH | Hydroxyl | Payload Attachment Point: The terminal hydroxyl group serves as the conjugation site for a cytotoxic payload, typically forming a carbamate bond. |

The synergy of these components creates a linker that is stable in systemic circulation but is primed to release its cytotoxic cargo upon entering the specific microenvironment of a target cancer cell.[4]

Structural and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆N₈O₆ | [9][10] |

| Molecular Weight | 520.6 g/mol | [9][10] |

| Cleavability | Yes, Enzymatically Cleavable | [11][9] |

| Storage Condition | -20°C | [9] |

Mechanism of Action: A Precisely Timed Release

The therapeutic efficacy of an ADC built with this linker hinges on its ability to deliver the payload selectively to cancer cells. This is achieved through a multi-step process that exploits the unique biology of tumor cells.

-

Circulation & Targeting: The ADC circulates systemically. The Val-Cit linker is designed to be stable in the bloodstream, preventing premature drug release that could cause off-target toxicity.[]

-

Internalization: The antibody component of the ADC binds to a specific antigen overexpressed on the surface of a cancer cell, triggering receptor-mediated endocytosis. The entire ADC is then internalized into the cell.[4]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosome is characterized by a low pH and a high concentration of proteases, including Cathepsin B.[4]

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the PABC moiety.[11][5][] This cleavage is the critical activation step.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates an irreversible, spontaneous 1,6-elimination reaction within the PABC spacer.[7] This electronic cascade results in the fragmentation of the spacer into p-aminobenzyl alcohol (which further decomposes) and carbon dioxide, liberating the active cytotoxic drug inside the cell.[14]

This precise, enzyme-triggered mechanism ensures that the highly potent payload is released directly at the site of action, maximizing efficacy while minimizing systemic exposure.

Diagram: ADC Activation Pathway

The following diagram illustrates the sequential steps from ADC internalization to payload release.

Caption: Workflow of ADC activation via the Val-Cit-PABC linker.

Experimental Protocol: Payload Conjugation

This section outlines a representative, two-stage protocol for first conjugating a cytotoxic payload (e.g., MMAE, Doxorubicin) to the Azide-PEG1-Val-Cit-PABC-OH linker and then conjugating the resulting complex to an alkyne-modified antibody.

Stage 1: Activation of Linker and Conjugation to Payload

This procedure details the conjugation of a payload containing a primary amine (-NH₂) to the linker's hydroxyl group via an activated carbonate intermediate.

Materials:

-

Azide-PEG1-Val-Cit-PABC-OH

-

Payload with -NH₂ or -OH group (e.g., Monomethyl Auristatin E - MMAE)

-

p-nitrophenyl chloroformate (PNP-Cl) or Di(N-succinimidyl) carbonate (DSC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Pyridine or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Step-by-Step Methodology:

-

Activation of Linker:

-

Dissolve Azide-PEG1-Val-Cit-PABC-OH (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous pyridine (1.5 eq) followed by the dropwise addition of p-nitrophenyl chloroformate (1.2 eq) dissolved in a small volume of anhydrous DMF.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The product of this reaction is the activated linker, Azide-PEG1-Val-Cit-PABC-PNP.[3][11]

-

-

Conjugation to Payload:

-

In a separate flask, dissolve the amine-containing payload (e.g., MMAE) (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the payload solution.

-

Slowly add the activated linker solution from Step 1 to the payload solution.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the formation of the final product, Azide-PEG1-Val-Cit-PABC-Payload, by LC-MS.

-

-

Purification:

-

Upon completion, quench the reaction with a small amount of water.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product using reverse-phase HPLC to obtain the pure linker-payload conjugate.

-

Lyophilize the pure fractions to yield the final product as a white solid.

-

Stage 2: Antibody Conjugation via Click Chemistry (SPAAC)

This stage uses the azide handle on the linker-payload complex to conjugate it to an antibody that has been pre-functionalized with a strained alkyne, such as DBCO or BCN.

Materials:

-

Purified Azide-PEG1-Val-Cit-PABC-Payload

-

DBCO-functionalized antibody in a suitable buffer (e.g., PBS pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Protein concentration measurement assay (e.g., BCA)

-

Size-Exclusion Chromatography (SEC) system for purification

Step-by-Step Methodology:

-

Preparation:

-

Determine the concentration of the DBCO-functionalized antibody using a BCA assay.

-

Prepare a stock solution of the Azide-linker-payload complex in a water-miscible solvent like DMSO.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the DBCO-functionalized antibody.

-

Add the Azide-linker-payload stock solution to the antibody solution. A typical molar excess of the linker-payload is between 3 to 10-fold per DBCO site, depending on the desired drug-to-antibody ratio (DAR).

-

Gently mix the solution and allow it to react at 4°C or room temperature for 4-24 hours. The optimal time should be determined empirically.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted linker-payload and solvent by using a desalting column or Size-Exclusion Chromatography (SEC). The elution buffer should be a formulation buffer suitable for the antibody (e.g., PBS).

-

Collect the fractions corresponding to the purified ADC.

-

-

Characterization:

-

Characterize the final ADC to determine the DAR, aggregation level, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

-

Workflow Diagram: ADC Synthesis

Caption: Two-stage workflow for synthesizing an ADC.

Conclusion and Future Perspectives

The Azide-PEG1-Val-Cit-PABC-OH linker represents a cornerstone of modern ADC design, offering a robust and clinically validated strategy for targeted drug delivery.[4] Its modular design allows for flexibility in payload choice and conjugation chemistry. The cathepsin-B cleavable Val-Cit trigger provides a reliable mechanism for tumor-specific drug release, while the PABC self-immolative spacer ensures its efficiency.[5][15]

Ongoing research in the field continues to refine this paradigm, exploring modifications to the peptide sequence to enhance plasma stability or alter enzyme specificity, thereby further improving the therapeutic index of ADCs in the ongoing fight against cancer.[14][16]

References

-

Azido-PEG1-Val-Cit-PABC-PNP. CD Bioparticles. Available at: [Link]

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC - NIH. Available at: [Link]

-

Azido-PEG1-Val-Cit-PAB-OH. Creative Biolabs. Available at: [Link]

-

Azido-PEG3-Val-Cit-PAB-OH. CD Bioparticles. Available at: [Link]

-

Cleavable linkers in antibody–drug conjugates. David Spring's group - University of Cambridge. Available at: [Link]

-

Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Available at: [Link]

-

Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. Available at: [Link]

-

Azido-PEG1-Val-Cit-PAB-PNP. AxisPharm. Available at: [Link]

-

Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. PMC - NIH. Available at: [Link]

-

Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azido-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azido-PEG1-Val-Cit-PAB-OH - Creative Biolabs [creative-biolabs.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Azido-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]

- 14. air.unimi.it [air.unimi.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Technical Guide: Azide-PEG1-Val-Cit-PABC-OH Architecture & Application

Executive Summary

Azide-PEG1-Val-Cit-PABC-OH (CAS: 2055041-40-0) is a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] It bridges the critical gap between stability in circulation and rapid release within the target cell.

This molecule integrates three functional modules:

-

Bioconjugation Handle: An azide group for bio-orthogonal "click" chemistry.

-

Protease Trigger: A Valine-Citrulline (Val-Cit) dipeptide optimized for cleavage by lysosomal Cathepsin B.[3]

-

Self-Immolative Spacer: A p-aminobenzyl alcohol (PABC) moiety that facilitates the spontaneous release of the cytotoxic payload upon protease activation.

This guide details the chemical architecture, reaction mechanisms, and experimental protocols required to utilize this linker effectively in drug development.

Part 1: Chemical Architecture

The efficacy of an ADC relies heavily on the linker's ability to remain inert in the bloodstream while becoming highly reactive inside the tumor cell.[4] The Azide-PEG1-Val-Cit-PABC-OH structure is engineered to meet these opposing requirements.

Structural Breakdown

The molecule (

| Component | Chemical Identity | Function |

| Terminal Handle | Azide ( | Enables strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN-functionalized antibodies.[1] |

| Solubility Spacer | PEG1 (Ethylene Glycol) | A short hydrophilic spacer that improves water solubility and reduces steric hindrance during conjugation. |

| Protease Substrate | Valine-Citrulline (Val-Cit) | A dipeptide sequence specifically recognized by Cathepsin B, a cysteine protease overexpressed in many lysosomes.[3][] |

| Release Unit | PABC (p-aminobenzyl alcohol) | A self-immolative spacer. Once the Val-Cit bond is cleaved, this unit electronically rearranges to eject the drug. |

Visualization: Structural Logic

The following diagram illustrates the functional connectivity of the molecule.

Figure 1: Functional segmentation of the Azide-PEG1-Val-Cit-PABC-OH linker.[3][6]

Part 2: Mechanism of Action (Drug Release)

Understanding the release kinetics is vital for predicting the therapeutic index. The release mechanism is a two-step cascade: Enzymatic Hydrolysis followed by 1,6-Elimination .

Step 1: Lysosomal Entry & Recognition

Upon internalization of the ADC via receptor-mediated endocytosis, the construct enters the lysosome. The acidic environment (pH ~4.5–5.0) activates Cathepsin B. This enzyme recognizes the bulky, hydrophobic Valine and the polar Citrulline residues.

Step 2: Amide Bond Cleavage

Cathepsin B hydrolyzes the amide bond specifically between the Citrulline carboxyl group and the aniline nitrogen of the PABC spacer. This is the rate-limiting step.

Step 3: Self-Immolation (1,6-Elimination)

The cleavage generates an unstable intermediate: a PABC-amine. The electron density from the newly liberated aniline nitrogen pushes into the benzene ring, triggering a 1,6-elimination. This results in the release of carbon dioxide (

Visualization: The Cleavage Cascade

Figure 2: The biochemical cascade leading to payload release inside the tumor cell.

Part 3: Bioconjugation & Synthesis Protocols

To utilize this linker, researchers must first activate the hydroxyl group for payload attachment, then conjugate the construct to an antibody.

Protocol A: Payload Activation (Carbonate Formation)

The primary hydroxyl group on the PABC moiety is not reactive enough for direct conjugation to amine-bearing drugs (e.g., MMAE, Doxorubicin). It must be activated to a carbonate.

Reagents: Bis(4-nitrophenyl) carbonate, DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).

-

Dissolution: Dissolve Azide-PEG1-Val-Cit-PABC-OH (1 eq) and Bis(4-nitrophenyl) carbonate (2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3 eq) dropwise.

-

Reaction: Stir at room temperature for 4–12 hours under nitrogen. Monitor via LC-MS for the formation of the PNP-carbonate intermediate.

-

Coupling: Add the amine-containing payload (e.g., MMAE) directly to this mixture (or after purification) to form the carbamate bond.

Protocol B: Antibody Conjugation (Click Chemistry)

Once the Linker-Payload complex is synthesized, it is conjugated to the antibody.

-

Antibody Modification: Functionalize the antibody with a strained alkyne (e.g., DBCO-NHS ester) targeting surface lysines.

-

Purification: Remove excess DBCO via desalting columns (e.g., Zeba Spin).

-

Click Reaction: Incubate the DBCO-Antibody with the Azide-Linker-Payload (5–10 molar excess) at room temperature for 2–4 hours. This reaction is copper-free and bio-orthogonal.

-

Final Polish: Remove unreacted small molecules via Size Exclusion Chromatography (SEC).

Visualization: Synthesis Workflow

Figure 3: Step-by-step synthesis workflow from raw linker to functional ADC.

Part 4: Stability & Considerations (E-E-A-T)

Species-Specific Instability

While Val-Cit linkers are highly stable in human plasma, they exhibit instability in mouse plasma. This is due to the presence of Carboxylesterase 1C (Ces1C) in rodents, which can prematurely cleave the linker.

-

Implication: Preclinical efficacy data in mice may underrepresent the stability (and thus safety) of the ADC in humans.

-

Mitigation: Use Ces1C-knockout mice for PK studies or utilize alternative linkers (e.g., Val-Ala) if murine stability is the primary bottleneck, though Val-Cit remains the clinical gold standard (e.g., Adcetris®).

Storage

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent azide degradation or moisture absorption.

References

-

Beck, A., et al. (2017).[7] "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16(5), 315-337.[1][7] Link

-

Durbin, K. R., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Carboxylesterase 1C." Molecular Cancer Therapeutics, 15(5). Link

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. Link

-

BroadPharm. "Azide-PEG1-Val-Cit-PABC-OH Product Data." Link

-

MedChemExpress. "Azide-PEG1-Val-Cit-PABC-OH Datasheet & Biological Activity." Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG1-Val-Cit-PAB-OH - Creative Biolabs [creative-biolabs.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The Self-Immolative PABC Spacer: A Technical Guide to Mechanism, Synthesis, and Kinetic Profiling

Executive Summary

The para-aminobenzyl carbamate (PABC) spacer represents a cornerstone in the architecture of Antibody-Drug Conjugates (ADCs) and prodrugs. It functions as a "trace-less" electronic cascade linker, solving a critical paradox in drug delivery: how to stably attach a bulky, cytotoxic payload to a targeting vector while ensuring its rapid, unmodified release upon reaching the intracellular target.

This guide deconstructs the PABC spacer’s utility, providing a rigorous analysis of its 1,6-elimination mechanism, synthetic pathways, and kinetic profiling. It is designed to move beyond surface-level descriptions, offering the causal logic and experimental protocols necessary for high-fidelity application in the lab.

The Mechanistic Foundation: 1,6-Elimination Cascade

The PABC spacer operates on the principle of electronic self-immolation . Unlike simple hydrolysis, which relies on water access, this mechanism is driven by an entropy-favored electronic rearrangement within the spacer itself.

The Cascade Logic

-

Trigger Event: A lysosomal protease (typically Cathepsin B)[1] cleaves the amide bond between the targeting peptide (e.g., Valine-Citrulline) and the aniline nitrogen of the PABC group.

-

Electronic Push: The cleavage unmasks a free aniline amine (-NH₂). The lone pair on this nitrogen donates electron density into the benzene ring (resonance).

-

1,6-Elimination: This electron push propagates through the conjugated

-system, forcing the expulsion of the leaving group at the benzylic position (the drug-carbamate). -

Quinone Methide Formation: The spacer transiently forms an aza-quinone methide species.[2]

-

Decarboxylation: The carbamate bond destabilizes, releasing CO₂ and the free, unmodified amine-containing payload.

Visualization: The Self-Immolation Pathway

Strategic Application in ADCs

Why use PABC? The primary driver is steric relief .

Directly attaching a protease-cleavable peptide (like Val-Cit) to a complex cytotoxic payload (like MMAE or Doxorubicin) often results in steric clash. The enzyme's active site cannot accommodate the bulky drug, leading to slow or non-existent cleavage.

PABC acts as a "molecular extender." It distances the cleavage site from the payload. Because the 1,6-elimination is spontaneous and rapid once the trigger is pulled, the enzyme only needs to recognize the accessible Val-Cit-PABC amide bond, not the drug itself.

Architecture Comparison

| Feature | Direct Conjugation (No Spacer) | PABC-Mediated Conjugation |

| Enzyme Access | Sterically Hindered | Unobstructed |

| Cleavage Rate | Slow / Inefficient | Rapid ( |

| Drug Release | Often leaves amino-acid residue | Trace-less (Native drug released) |

| Stability | Variable | High (until triggered) |

Chemical Synthesis & Conjugation[4][5][6][7]

The synthesis of a Linker-PABC-Payload construct requires precise sequential coupling to avoid premature carbonate hydrolysis.

Core Synthetic Protocol: Val-Cit-PABC-MMAE (Example)[6]

Reagents:

-

p-Aminobenzyl alcohol (PABOH)

-

Bis(4-nitrophenyl) carbonate (Activation agent)

-

MMAE (Payload)

-

EEDQ (Coupling agent)

Step-by-Step Methodology:

-

Peptide-Spacer Coupling:

-

Carbonate Activation:

-

React the resulting Fmoc-Val-Cit-PABOH with Bis(4-nitrophenyl) carbonate and DIPEA in dry DMF at 0°C.

-

Critical Control: Moisture exclusion is vital. The resulting p-nitrophenyl carbonate is highly reactive.

-

Validation: Monitor by TLC/LC-MS for the disappearance of the benzyl alcohol peak.

-

-

Payload Conjugation:

-

Deprotection:

-

Remove the Fmoc group (e.g., using diethylamine or piperidine) to prepare the N-terminus for antibody attachment (usually via a Maleimide-Caproyl linker).

-

Visualization: Synthetic Workflow

Kinetic Profiling & Stability

The efficacy of a PABC linker is defined by two competing kinetic parameters: Plasma Stability vs. Lysosomal Release .

Stability Factors[3][4][5]

-

Plasma Stability: The carbamate bond is generally stable at physiological pH (7.4). However, non-specific esterase activity (like carboxylesterases in rodent plasma) can cause premature cleavage. Note: Human plasma contains lower levels of these specific esterases than mouse plasma, making PABC linkers often more stable in humans.

-

Electronic Effects: Substituents on the benzene ring influence the rate of 1,6-elimination. Electron-withdrawing groups (EWGs) generally accelerate the elimination step but may compromise the stability of the precursor carbamate.

Kinetic Assay Data Structure

When characterizing a new PABC construct, the following data must be generated:

| Parameter | Method | Target Metric |

| Plasma Half-life ( | Incubation in human plasma @ 37°C | > 7 days |

| Lysosomal Cleavage | Incubation with Cathepsin B | |

| Self-Immolation Rate | Stopped-flow spectrophotometry |

Experimental Protocols

Protocol A: Kinetic Release Assay (Cathepsin B)

To validate the release mechanism and speed.

-

Preparation: Prepare a 10 mM stock of the Linker-Payload in DMSO.

-

Enzyme Activation: Activate human liver Cathepsin B (Sigma) in acetate buffer (pH 5.0, 1 mM EDTA, 5 mM DTT) for 15 mins at 37°C.

-

Reaction: Add Linker-Payload to the activated enzyme solution (Final conc: 10 µM substrate, 5 units/mL enzyme).

-

Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, 60, and 120 mins.

-

Quenching: Immediately quench samples with 50 µL cold acetonitrile containing 0.1% formic acid.

-

Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot % Parent Compound remaining vs. Time. Fit to a first-order decay model to determine

.

Protocol B: "Trace-less" Verification

To ensure the payload is not modified.

-

Perform the cleavage assay as above.

-

Analyze the product peak mass spectrum.

-

Pass Criteria: The observed mass must match the exact mass of the free drug (e.g., MMAE: m/z 718.5).

-

Fail Criteria: Observation of peaks corresponding to Drug + CO₂ or Drug + PABC remnants.

References

-

Firestone, R. A., et al. (1981). "Lysosomotropic agents. 4. Carbamate and ester prodrugs of doxorubicin." Journal of Medicinal Chemistry.

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[3] Bioconjugate Chemistry.

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology.

-

Alouane, A., et al. (2015). "Self-immolative spacers: Kinetic aspects, structure-property relationships, and applications." Angewandte Chemie International Edition.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res.

Sources

- 1. orb.binghamton.edu [orb.binghamton.edu]

- 2. air.unimi.it [air.unimi.it]

- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Survival probability in self immolation attempters: a prospective observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. digital.wpi.edu [digital.wpi.edu]

- 9. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Hydrophilicity: A Technical Guide to PEG Spacers in ADC Linker Design

Introduction: Engineering Specificity and Efficacy in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, is paramount to the ADC's success, profoundly influencing its stability, efficacy, and safety profile.[1][2] Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) spacers has emerged as a key strategy to modulate the physicochemical properties of ADCs, particularly their hydrophilicity. This guide provides an in-depth technical exploration of the role of PEG spacer hydrophilicity in ADC linker design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Hydrophobicity Challenge in ADC Development

Many potent cytotoxic payloads are inherently hydrophobic. When conjugated to a monoclonal antibody, this hydrophobicity can lead to a cascade of undesirable effects that compromise the therapeutic potential of the ADC.[3]

Consequences of High Hydrophobicity:

-

Aggregation: Increased hydrophobicity is a primary driver of ADC aggregation, leading to the formation of high molecular weight species.[4] Aggregates can negatively impact manufacturing, stability, and in vivo performance, potentially leading to immunogenicity and accelerated clearance from circulation.[5]

-

Reduced Solubility: Poor aqueous solubility can complicate formulation and manufacturing processes, requiring the use of organic co-solvents that may compromise the integrity of the antibody.

-

Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system (RES), leading to rapid clearance from the bloodstream and reduced tumor accumulation.[5] This diminishes the therapeutic window and can increase off-target toxicity.

-

Lower Drug-to-Antibody Ratio (DAR): The hydrophobicity of the payload often limits the number of drug molecules that can be conjugated to an antibody before encountering significant aggregation and solubility issues. This can constrain the potency of the ADC.

The logical relationship between hydrophobicity and its detrimental effects on ADC properties is illustrated in the following diagram.

Caption: The causal chain from high payload hydrophobicity to a compromised therapeutic index.

PEG Spacers: A Hydrophilic Shield

PEG is a hydrophilic, non-toxic, and biocompatible polymer that has been extensively utilized in bioconjugation to improve the pharmaceutical properties of therapeutic proteins and peptides.[6] When incorporated into ADC linkers, PEG spacers act as a "hydrophilic shield," effectively masking the hydrophobicity of the payload.[3]

Mechanism of Action of PEG Spacers:

The primary mechanism by which PEG spacers enhance ADC properties is through the formation of a hydration shell. The repeating ethylene glycol units of the PEG chain coordinate with a large number of water molecules, creating a hydrophilic cloud around the hydrophobic payload. This steric hindrance and increased hydrodynamic radius have several beneficial consequences:

-

Reduced Aggregation: The hydration shell prevents intermolecular hydrophobic interactions between ADC molecules, significantly reducing the propensity for aggregation.[4]

-

Improved Solubility: The overall hydrophilicity of the ADC is increased, leading to better aqueous solubility and easier formulation.

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated ADC reduces renal clearance.[7] Furthermore, the hydrophilic nature of PEG minimizes non-specific uptake by the RES, leading to a longer circulation half-life and greater tumor accumulation.

-

Enabling Higher DAR: By mitigating the negative effects of payload hydrophobicity, PEG spacers allow for the conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[8]

The following diagram illustrates the impact of a PEG spacer on an ADC.

Caption: Comparison of an ADC with and without a hydrophilic PEG spacer.

Design Considerations for PEG Spacers in ADC Linkers

The design of the PEG spacer is not a one-size-fits-all approach. The optimal length and architecture of the PEG chain depend on several factors, including the hydrophobicity of the payload, the desired DAR, and the specific target antigen and tumor type.

PEG Chain Length

The length of the PEG chain is a critical parameter that must be carefully optimized.

-

Shorter PEG Chains (e.g., PEG4, PEG8): These are often sufficient to impart the desired hydrophilicity without significantly impacting the biological activity of the ADC. They are commonly used in many clinically approved and investigational ADCs.

-

Longer PEG Chains (e.g., PEG12, PEG24): While longer PEG chains can provide a greater hydrophilic effect and longer circulation times, they may also introduce steric hindrance that can interfere with antigen binding or enzymatic cleavage of the linker.[8][9]

A study by Burke et al. demonstrated that increasing PEG chain length on a monomethylauristatin E (MMAE) conjugate led to slower clearance rates in rats, with a threshold effect observed at PEG8.[7]

| PEG Chain Length | Clearance Rate (mL/h/kg) | Tolerability in Mice (50 mg/kg) |

| No PEG | High | Not Tolerated |

| PEG2 | High | Not Tolerated |

| PEG4 | Moderate | Not Tolerated |

| PEG8 | Low | Tolerated |

| PEG12 | Low | Tolerated |

| PEG24 | Low | Tolerated |

| Adapted from Burke et al. (2017) and presented for illustrative purposes.[4] |

This data underscores the importance of empirical testing to determine the optimal PEG length for a given ADC.

Linker Architecture: Linear vs. Pendant PEG

The architecture of the PEG linker also plays a significant role in its effectiveness.

-

Linear PEG Spacers: In this configuration, the PEG chain is incorporated directly into the backbone of the linker, creating a linear extension between the antibody and the payload.

-

Pendant (Branched) PEG Spacers: Here, the PEG chain is attached as a side chain to the main linker backbone. This architecture is thought to provide a more effective "umbrella-like" shielding of the hydrophobic payload.[10]

Studies have shown that pendant PEG architectures can lead to ADCs with improved pharmacokinetics and stability compared to their linear counterparts, especially at higher DARs.[11] Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated slower clearance rates compared to those with a linear 24-unit PEG oligomer.[11]

The choice between a linear and pendant architecture should be guided by the specific properties of the payload and the desired DAR.

Case Studies: PEG Linkers in FDA-Approved ADCs

The clinical success of several ADCs highlights the importance of hydrophilic PEG linkers in their design.

Adcetris® (Brentuximab Vedotin)

Adcetris is an anti-CD30 ADC approved for the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.[1][2][12][13][14] It utilizes a protease-cleavable linker containing a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl carbamate (PABC) self-immolative spacer. While the linker itself is not extensively PEGylated, the principle of mitigating hydrophobicity was a key consideration in its development to achieve a stable and effective ADC with a DAR of approximately 4.[15]

Zynlonta® (Loncastuximab Tesirine)

Zynlonta is an anti-CD19 ADC approved for the treatment of relapsed or refractory large B-cell lymphoma.[16][17][18] Its linker is a prime example of a well-designed hydrophilic linker. It incorporates a PEG8 spacer to enhance solubility and stability, a protease-cleavable Val-Ala dipeptide, and a maleimide group for conjugation to the antibody.[17] The inclusion of the PEG8 moiety was crucial for enabling the use of the highly potent, but also hydrophobic, PBD dimer payload.[17]

Experimental Protocols for Characterizing ADC Hydrophilicity

A robust analytical strategy is essential for characterizing the hydrophilicity of ADCs and ensuring product quality. The following are key experimental protocols used in the field.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating proteins and ADCs based on their surface hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution and assessing the impact of PEGylation.

Step-by-Step HIC Protocol:

-

Column: TSKgel Butyl-NPR column (or equivalent).

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

-

Flow Rate: 0.8 mL/min.

-

Gradient:

-

0-3 min: 100% A

-

3-18 min: Linear gradient to 100% B

-

18-23 min: 100% B

-

23-25 min: Linear gradient to 100% A

-

25-30 min: 100% A (re-equilibration)

-

-

Detection: UV at 280 nm.

-

Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[19]

Interpretation of Results: In HIC, more hydrophobic species are retained longer on the column. Therefore, ADCs with higher DAR values will elute later. A well-resolved chromatogram will show distinct peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The introduction of a PEG spacer will result in an earlier elution time for a given DAR species compared to a non-PEGylated counterpart, providing a direct measure of the increase in hydrophilicity.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying ADC aggregates.

Step-by-Step SEC Protocol:

-

Column: TSKgel G3000SWxl column (or equivalent).

-

Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.[20]

Interpretation of Results: In SEC, larger molecules elute first. Therefore, high molecular weight aggregates will appear as earlier eluting peaks compared to the main monomeric ADC peak. The percentage of aggregation can be calculated by integrating the peak areas. A successful PEGylated ADC will exhibit a significantly lower percentage of aggregates compared to a non-PEGylated ADC, especially under stress conditions (e.g., elevated temperature).

In Vitro and In Vivo Stability Assays

Assessing the stability of the linker and the propensity for aggregation in a biological matrix is crucial.

In Vitro Plasma Stability Protocol:

-

Incubate the ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[10]

-

At each time point, analyze the samples by SEC to quantify aggregation and by HIC or LC-MS to measure the release of free payload.[10]

In Vivo Pharmacokinetic and Stability Study Protocol:

-

Administer a single intravenous dose of the ADC to a relevant animal model (e.g., rats, mice).[9]

-

Collect blood samples at multiple time points post-administration.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using an appropriate bioanalytical method (e.g., ELISA, LC-MS/MS) to determine the concentration of total antibody, conjugated antibody, and free payload over time.[7] This data is used to calculate key pharmacokinetic parameters such as clearance, half-life, and volume of distribution.

Conclusion: A Forward Look into Hydrophilic Linker Technologies

The incorporation of hydrophilic PEG spacers has become an indispensable tool in the design of next-generation ADCs. By effectively mitigating the challenges associated with payload hydrophobicity, PEG linkers enable the development of more stable, soluble, and efficacious ADCs with improved pharmacokinetic profiles. The continued exploration of novel PEG architectures, such as pendant and branched structures, as well as alternative hydrophilic polymers, will undoubtedly lead to further advancements in ADC technology. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, will empower researchers to design and develop safer and more effective ADC therapies for patients in need.

References

- ADC Therapeutics SA. (2021). Zynlonta (loncastuximab tesirine-lpyl)

- Agilent Technologies. (n.d.).

- ADC Review / Journal of Antibody-drug Conjugates. (n.d.). Brentuximab Vedotin (Adcetris®) Clinical trials.

- Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody-Drug Conjugates.

- Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.

- Chen, J., et al. (2017). A Novel Maleimide-Based Linker for Highly Stable and Potent Antibody-Drug Conjugates.

- Creative Biolabs. (n.d.).

- Datta-Mannan, A., et al. (2024). Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals. PLOS ONE, 19(4), e0293703.

- Enzo Life Sciences. (n.d.).

- FDA. (2021). Zynlonta (loncastuximab tesirine-lpyl) BLA Clinical Review.

- Furst, M., & DeMillo, R. A. (2006). Creating symphonic-thinking computer science graduates for an increasingly competitive global environment [White paper]. Georgia Tech College of Computing.

- Graphviz. (2015). Drawing graphs with dot.

- Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063–7070.

- Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube.

- Jäckel, C., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates (pp. 71-135). The Royal Society of Chemistry.

- The Medical Letter on Drugs and Therapeutics. (2018). Brentuximab Vedotin (Adcetris) for Classical Hodgkin's Lymphoma. The Medical Letter on Drugs and Therapeutics, 60(1559), 181-182.

- MedchemExpress. (n.d.). MAL-di-EG-Val-Cit-PAB-MMAE.

- Molecular Cancer Therapeutics. (2017). ADC pharmacokinetic and tolerability as a function of PEG size.

- BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release.

- Pabst, M., et al. (2017). A Novel Branched PEG Linker for Antibody-Drug Conjugates with Improved Pharmacokinetics and Efficacy. Molecular Cancer Therapeutics, 16(10), 2193-2201.

- Persee. (n.d.).

- ProfoundBio. (2024).

- Purdue OWL. (n.d.). Reference List: Other Print Sources.

- Remegen Co Ltd. (2024). Preparation and purification method for antibody drug conjugate intermediate.

- ResearchGate. (2022). How to write a reference list in scientific papers.

- Seagen Inc. (n.d.). ADCETRIS® (brentuximab vedotin) Study Results and Side Effects.

- Shao, H., et al. (2020). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. EJNMMI Research, 10(1), 1-11.

- Tedeschini, T., et al. (2024). Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates. Journal of Controlled Release, 374, 1-13.

- Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- Turecek, P. L., et al. (2016). PEGylation of therapeutic proteins: a review. Journal of Pharmaceutical Sciences, 105(2), 460–475.

- van der Lee, M. M. C., et al. (2021).

- van Geel, R., et al. (2015). Chemo- and regioselective ligation of antibodies to a FRET-quenched probe for in vivo tumor imaging.

- Vector Laboratories. (n.d.). Advantages of dPEG® in ADC Linker Design.

- Viricel, W., et al. (2019). Polysarcosine-based linkers for antibody-drug conjugates.

- Wang, L., et al. (2019). A novel hydrophilic linker for antibody-drug conjugates.

- Biopharma PEG. (2025).

- Zhao, R. Y., et al. (2011). A novel branched linker for antibody-drug conjugates with improved plasma stability and in vivo efficacy.

- Zhao, P., et al. (2023).

- Zhu, G., et al. (2020). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.

- ADC Therapeutics. (2025).

- ACS Omega. (2017).

- Journal of Controlled Release. (2021).

- YouTube. (2025). How to Create Beautiful Research Figures (Complete Tutorial).

- MDPI. (2022). Application of Graph Theory and Automata Modeling for the Study of the Evolution of Metabolic Pathways with Glycolysis and Krebs Cycle as Case Studies.

- OncLive. (2021).

- National Library of Medicine. (n.d.). Samples of Formatted References for Authors of Journal Articles.

- ResearchGate. (2025). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.

- ResearchGate. (2015).

- MDPI. (2021).

Sources

- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADCETRIS® (brentuximab vedotin) Study Results and Side Effects [adcetris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. rsc.org [rsc.org]

- 7. bioagilytix.com [bioagilytix.com]

- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adcreview.com [adcreview.com]

- 13. secure.medicalletter.org [secure.medicalletter.org]

- 14. onclive.com [onclive.com]

- 15. mdpi.com [mdpi.com]

- 16. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zynlonta (loncastuximab tesirine-lpyl) | BroadPharm [broadpharm.com]

- 18. s24.q4cdn.com [s24.q4cdn.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. scispace.com [scispace.com]

Technical Guide: Species-Dependent Stability of Val-Cit Linkers in ADC Development

Topic: Stability of Val-Cit linkers in human plasma vs mouse plasma Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary

The Valine-Citrulline (Val-Cit) dipeptide linker is a gold standard in Antibody-Drug Conjugate (ADC) chemistry, designed to be stable in circulation and cleaved specifically by lysosomal Cathepsin B upon internalization.[1][2] However, a critical translational gap exists: Val-Cit linkers exhibit significant instability in mouse plasma due to the activity of Carboxylesterase 1c (Ces1c) , an enzyme absent in human plasma.[1][3]

This guide details the mechanistic divergence between species, provides quantitative stability data, outlines a self-validating LC-MS/MS protocol for stability assessment, and proposes strategic mitigations for preclinical modeling.

The Mechanistic Divergence: Human vs. Mouse

The failure to account for species-specific enzymatic activity can lead to the "false negative" efficacy signals in murine xenografts or "false positive" toxicity signals that do not translate to human clinical profiles.

Human Mechanism (The Intended Pathway)

In human plasma, the Val-Cit linker is highly stable.[1][2] The bulky structure and hydrophilicity of the citrulline side chain prevent cleavage by non-specific serum proteases. Drug release occurs only after:

-

Internalization: The ADC enters the tumor cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC fuses with the lysosome.

-

Cathepsin B Cleavage: The lysosomal protease Cathepsin B cleaves the amide bond between Citrulline and the PABC (p-aminobenzylcarbamate) spacer.

-

1,6-Elimination: The PABC spacer spontaneously collapses (immolates), releasing the free payload (e.g., MMAE).

Mouse Mechanism (The Preclinical Artifact)

In mouse plasma, the linker is susceptible to Ces1c , a serine esterase.[4] Ces1c acts extracellularly, cleaving the linker-payload bond while the ADC is still in circulation. This results in:

-

Premature Payload Release: Free cytotoxic drug is released into the systemic circulation.

-

Reduced Tumor Delivery: The antibody reaches the tumor with a lower Drug-to-Antibody Ratio (DAR), reducing efficacy.

Pathway Visualization

The following diagram contrasts the intended intracellular cleavage (Human) with the artifactual extracellular cleavage (Mouse).

Figure 1: Mechanistic divergence of Val-Cit cleavage in human vs. mouse environments.

Quantitative Stability Comparison

The difference in stability is not subtle; it is orders of magnitude different depending on the specific linker-payload chemistry.

Table 1: Comparative Stability Metrics (Val-Cit-PABC-MMAE)

| Parameter | Human Plasma | Mouse Plasma | Cause of Difference |

| Enzyme Responsible | None (Stable) | Carboxylesterase 1c (Ces1c) | Species-specific expression of Ces1c. |

| Half-life ( | > 7 Days | 6 – 24 Hours | Rapid extracellular hydrolysis in mice. |

| Payload Status | Conjugated (Intact) | Free (Systemic) | Premature deconjugation in mice. |

| Impact on Efficacy | High (Targeted Delivery) | Reduced (Payload lost before target) | Lower effective dose at tumor site in mice. |

Critical Insight: The instability is specific to the carbamate functionality in the PABC spacer when coupled with Val-Cit. Removing the PABC spacer or changing the dipeptide sequence (e.g., to Val-Ala) can restore stability in mice.

Experimental Protocol: Plasma Stability Assay

To validate linker stability, a robust ex vivo incubation followed by LC-MS/MS analysis is required. This protocol distinguishes between conjugated drug (stable) and free drug (released).[5]

Materials

-

Matrix: Pooled Human Plasma (K2EDTA) and Balb/c Mouse Plasma (K2EDTA).

-

Control: Propantheline (positive control for esterase activity).

-

Internal Standard (IS): Stable isotope-labeled payload (e.g., d8-MMAE).

-

Equipment: Q-Exactive or Triple Quadrupole MS coupled to UHPLC.

Step-by-Step Workflow

-

Spiking:

-

Thaw plasma at 37°C.

-

Spike ADC into plasma to a final concentration of 10–50 µg/mL.

-

Self-Validation Step: Prepare a "0-hour" sample immediately and quench to establish the baseline.

-

-

Incubation:

-

Incubate samples at 37°C in a water bath.

-

Timepoints: 0h, 6h, 24h, 48h, 72h, 96h.

-

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma at each timepoint.

-

Add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Vortex vigorously for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Note: This step extracts the free payload released by instability. The intact ADC precipitates with the pellet.

-

-

LC-MS/MS Analysis:

-

Inject supernatant onto a C18 column.

-

Monitor MRM transitions specific to the free payload (e.g., MMAE m/z 718.5

686.5).

-

-

Data Calculation:

-

Calculate % Free Payload = (Concentration of Free Payload / Theoretical Total Payload) × 100.

-

Workflow Diagram

Figure 2: Ex vivo plasma stability assay workflow using LC-MS/MS.

Strategic Implications & Mitigation

When Val-Cit instability is detected in mouse plasma, researchers must choose a mitigation strategy to ensure data generated in mouse models is predictive of human outcomes.

Chemical Modification[6]

-

Switch to Val-Ala: The Valine-Alanine (Val-Ala) linker is significantly more resistant to murine Ces1c while retaining sensitivity to human Cathepsin B. This is often the preferred medicinal chemistry solution.

-

Glutamic Acid Modification: Introducing a glutamic acid residue (Glu-Val-Cit) can sterically hinder Ces1c access, restoring stability.

Biological Model Selection

If the linker chemistry cannot be changed (e.g., late-stage asset):

-

Ces1c Knockout Mice: Use Ces1c-/- mouse strains. These mice lack the problematic esterase, allowing the Val-Cit ADC to circulate with stability comparable to human plasma. This allows for accurate PK/PD modeling without changing the molecule.[6]

References

-

Dorywalska, M., et al. (2016).[1][7][8] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970.[9][10] Link

-

Ubink, R., et al. (2018).[6] Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice.[3][6] Molecular Cancer Therapeutics, 17(11), 2389–2398.[3][6] Link

-

Anami, Y., et al. (2018).[1][6] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.[1][11] Nature Communications, 9, 2512. Link[1]

-

Strop, P., et al. (2013). Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates. Chemistry & Biology, 20(2), 161-167. Link

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

Technical Guide: The Function of the Azide Group in Bioconjugation Chemistry

Part 1: Introduction — The "Spring-Loaded" Bioorthogonal Handle

The azide group (

For the application scientist, the azide functions not merely as a passive tag but as a tunable chemical detonator that drives conjugation through three primary mechanisms:

-

CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition.[1][2][3][4]

-

Staudinger Ligation: Phosphine-mediated amide bond formation.[7][8][9][10]

Part 2: Core Chemistries & Mechanisms

CuAAC: The Gold Standard for Speed

Mechanism: The reaction is not a simple concerted [3+2] cycloaddition (which is thermally forbidden at ambient conditions). Instead, it proceeds via a stepwise organometallic cycle.

-

Step 1: Formation of a

-bound Copper(I)-acetylide species. -

Step 2: Coordination of the azide to the copper center (via the proximal nitrogen).

-

Step 3: Formation of a six-membered metallacycle intermediate.

-

Step 4: Ring contraction to the triazolyl-copper derivative and protonolysis to release the 1,4-disubstituted 1,2,3-triazole.

Key Feature: The use of accelerating ligands (e.g., THPTA, BTTAA) is critical. These ligands protect the Cu(I) oxidation state from atmospheric oxygen and prevent the disproportionation of Cu(I) to unreactive Cu(0) and Cu(II).

SPAAC: The Bioorthogonal Workhorse

Mechanism: SPAAC eliminates the cytotoxic copper catalyst by raising the ground-state energy of the alkyne. Cyclooctynes (e.g., DBCO, BCN) possess significant ring strain (~18 kcal/mol). The release of this strain upon triazole formation lowers the activation energy barrier, allowing the reaction to proceed spontaneously at physiological temperatures.

-

Regioselectivity: Unlike CuAAC, SPAAC yields a mixture of 1,4- and 1,5-regioisomers, though this is rarely consequential for bioconjugation applications.

Staudinger Ligation: The Chemoselective Classic

Mechanism:

-

Step 1: Nucleophilic attack of a phosphine (typically an aryl phosphine with an electrophilic trap) on the terminal nitrogen of the azide.

-

Step 2: Formation of a phosphazide intermediate, which expels

to form an aza-ylide (iminophosphorane). -

Step 3: Intramolecular rearrangement (acyl transfer) to form a stable amide bond and phosphine oxide.

Part 3: Comparative Kinetics & Selection Guide

The choice of chemistry dictates the experimental timeline and biocompatibility.

| Feature | CuAAC | SPAAC | Staudinger Ligation |

| Reaction Partner | Terminal Alkyne | Cyclooctyne (DBCO, BCN) | Triarylphosphine |

| Rate Constant ( | |||

| Catalyst Required | Yes (Cu(I)) | No | No |

| Biocompatibility | Low (Cu toxicity) | High (Live cell compatible) | High (Live cell compatible) |

| Steric Footprint | Small (Compact linkage) | Large (Bulky hydrophobic ring) | Medium |

| Primary Use Case | In vitro labeling, proteomics | Live cell imaging, in vivo | Metabolic engineering |

Expert Insight:

-

Use CuAAC for fixed cells or lysate proteomics where maximum sensitivity is required; the fast kinetics allow for the detection of low-abundance targets.

-

Use SPAAC (specifically DBCO) for live-cell applications.[6] Note that DBCO reacts faster with aliphatic azides, while BCN is often superior for aromatic azides.[11]

-

Use Staudinger when avoiding alkynes entirely is necessary, though it is largely being superseded by SPAAC due to slow kinetics and phosphine oxidation issues.

Part 4: Experimental Protocols

Protocol A: CuAAC Bioconjugation (Protein Labeling)

Target: Conjugation of an Azide-labeled Protein (1 mg/mL) with an Alkyne-Fluorophore.

Reagents:

-

CuSO

Solution: 20 mM in water. -

Ligand (THPTA or BTTAA): 50 mM in water.

-

Reducing Agent (Sodium Ascorbate): 100 mM in water (Freshly prepared).

-

Buffer: PBS, pH 7.4 (Degassed).

Workflow:

-

Premix Catalyst Complex: Mix CuSO

and Ligand in a 1:2 molar ratio (e.g., 5 µL Cu + 10 µL Ligand) and incubate for 5 mins. This ensures Cu is coordinated before reduction. -

Reaction Assembly: To the protein solution (50 µM final), add:

-

Alkyne-Fluorophore (2–5 equivalents).

-

Cu-Ligand Complex (100–500 µM final Cu concentration).

-

Sodium Ascorbate (500 µM – 1 mM final).

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

Quenching: Add EDTA (10 mM final) to chelate copper.

-

Purification: Desalting column (e.g., PD-10) or dialysis.

Protocol B: SPAAC Labeling (Live Cell Surface)

Target: Labeling Azide-modified Glycans on Live Cells.

Reagents:

-

DBCO-Fluorophore: 10 mM stock in DMSO.

-

Labeling Buffer: PBS + 1% BSA (pH 7.4).

Workflow:

-

Wash: Wash cells 2x with warm Labeling Buffer to remove serum proteins.

-

Staining: Dilute DBCO-Fluorophore to 10–50 µM in Labeling Buffer. Add to cells.

-

Incubation: Incubate for 15–30 minutes at 37°C or RT. Note: Longer times increase background due to hydrophobicity of DBCO.

-

Wash: Wash cells 3x with PBS. Proceed to imaging.

Part 5: Safety & Stability (The "Rule of Six")

Organic azides are potential explosives.[12][13] While bioconjugation reagents are generally stable, strict adherence to safety rules is mandatory during synthesis and storage.

The Rule of Six:

An organic azide is considered relatively safe to handle if:

Critical Safety Guidelines:

-

No Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform with Sodium Azide (

).[13] This forms di- and tri-azidomethane, which are extremely volatile and explosive. -

Metal Avoidance: Avoid contact with heavy metals (Pb, Cu, Hg) when using free azide salts, as they form shock-sensitive metal azides.

-

Storage: Store azide reagents at -20°C, protected from light.

Part 6: Visualization of Mechanisms

Figure 1: The Catalytic Cycle of CuAAC

This diagram illustrates the stepwise organometallic cycle that distinguishes CuAAC from a simple cycloaddition.

Caption: The stepwise catalytic cycle of CuAAC. Note the formation of the Cu(I)-acetylide and the critical metallacycle intermediate.

Figure 2: The Logic of SPAAC vs. Staudinger

A decision tree for selecting the correct azide chemistry.

Caption: Decision matrix for selecting between CuAAC, SPAAC, and Staudinger chemistries based on experimental constraints.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[2][6][15] Journal of the American Chemical Society. Link

-

Saxon, E., & Bertozzi, C. R. (2000).[7] Cell Surface Engineering by a Modified Staudinger Reaction. Science. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link

-

Worrell, B. T., et al. (2013). A User's Guide to Alkynes and Azides. Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. raineslab.com [raineslab.com]

- 9. raineslab.com [raineslab.com]

- 10. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. ucd.ie [ucd.ie]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. What is Click Chemistry? | BroadPharm [broadpharm.com]

Methodological & Application

Application Note: Precision Engineering of ADCs using Azide-PEG1-Val-Cit-PABC-OH

This Application Note and Protocol guide is designed for high-level researchers and drug development professionals. It synthesizes synthetic organic chemistry with bioconjugation techniques to provide a complete workflow for utilizing Azide-PEG1-Val-Cit-PABC-OH .

Introduction: The "Click-and-Cleave" Strategy

The Azide-PEG1-Val-Cit-PABC-OH linker represents a gold standard in Antibody-Drug Conjugate (ADC) design, combining three critical functional modules into a single construct:

-

Bioorthogonal Handle (Azide): Enables site-specific conjugation to antibodies modified with DBCO (Dibenzocyclooctyne) or BCN via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoiding the heterogeneity of non-specific lysine coupling.

-

Solubility Spacer (PEG1): A minimal polyethylene glycol unit that reduces aggregation without compromising the hydrophobicity required for cellular uptake.

-

Protease-Cleavable Trigger (Val-Cit-PABC): The Valine-Citrulline dipeptide is a substrate for lysosomal Cathepsin B .[1][2] Upon cleavage, the p-aminobenzyl carbamate (PABC) spacer undergoes spontaneous self-immolation, releasing the free cytotoxic payload (e.g., MMAE, Doxorubicin) in its native, unmodified form.

Mechanistic Pathway

The efficacy of this linker relies on a precise cascade of events. The diagram below illustrates the "Release & Self-Immolation" mechanism post-internalization.

Figure 1: Mechanism of Action. The Val-Cit dipeptide acts as the "safety lock," opened only by specific lysosomal enzymes, triggering the PABC "spring" to eject the drug.

Pre-Conjugation Considerations & Safety

Critical Warning: This protocol involves the handling of High Potency Active Pharmaceutical Ingredients (HPAPIs) (e.g., auristatins, maytansinoids).

-

Containment: All weighing and dissolution of cytotoxic payloads must occur in a Class V Isolator or a dedicated glove box under negative pressure.

-

Azide Safety: While organic azides in this linker are stable, avoid contact with strong acids or heavy metals (Cu) unless using specific CuAAC catalysts.

-

Solubility: The Val-Cit motif is hydrophobic. Ensure the payload is soluble in DMF or DMSO before attempting coupling.

Phase 1: Payload Loading (Linker Activation)

The -OH group on the PABC terminus is not reactive toward drugs in its native state. It must be activated to a carbonate (usually p-nitrophenyl carbonate) to react with an amine-containing drug (e.g., MMAE).

Reagents Required[1][3][4][5][6][7][8]

-

Linker: Azide-PEG1-Val-Cit-PABC-OH

-

Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP)[3]

-

Base: N,N-Diisopropylethylamine (DIPEA) or anhydrous Pyridine[1]

-

Solvent: Anhydrous DMF or DMAc (Keep water <0.05%)

-

Payload: Amine-bearing cytotoxic drug (e.g., MMAE, Doxorubicin)

Step-by-Step Protocol

Step A: Activation to PABC-PNP Carbonate

-

Dissolution: Dissolve Azide-PEG1-Val-Cit-PABC-OH (100 mg, 1 eq) in anhydrous DMF (2 mL) in a dried reaction vial.

-

Reagent Addition: Add Bis(4-nitrophenyl) carbonate (3.0 eq) followed by DIPEA (2.5 eq).

-

Note: A yellow color will develop immediately due to the release of p-nitrophenol.

-

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours.

-

Monitoring: Check by LC-MS.[1] Target mass = [M_linker + 165 Da] (addition of PNP-carbonyl).

-

-

Precipitation (Purification): Add the reaction mixture dropwise into cold Diethyl Ether (20 mL) or Ethyl Acetate/Hexane (1:1) to precipitate the activated linker. Centrifuge and dry the pellet under vacuum.

-

Why: This removes excess Bis-PNP and prevents side reactions in the next step.

-

Step B: Conjugation to Payload (Drug)

-

Setup: Dissolve the Drug (1.0 eq) and the Activated Linker (from Step A, 1.1 eq) in anhydrous DMF.

-

Catalysis: Add HOAt (1.0 eq) and DIPEA (2.0 eq).

-

Tip: HOAt is preferred over HOBt for faster kinetics with steric payloads like MMAE.

-

-

Incubation: Stir at RT for 16–24 hours.

-

Purification: Purify the Azide-Linker-Drug construct via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Lyophilize to a powder.

-

Validation: Confirm identity via Mass Spectrometry (ESI-MS).

-

Phase 2: Antibody Conjugation (SPAAC Protocol)

This phase connects the Azide-Linker-Drug to an antibody functionalized with DBCO (Dibenzocyclooctyne).

Reagents Required[1][3][4][5][6][7][8][10]

-

Antibody: DBCO-functionalized mAb (DAR of DBCO should be known, typically 2–4).

-

Reagent: Azide-Linker-Drug (from Phase 1).

-

Solvent: DMSO (anhydrous).

Experimental Workflow

Figure 2: SPAAC Conjugation Workflow. A copper-free, bioorthogonal process ensuring high antibody viability.

Step-by-Step Protocol

-

Preparation: Adjust the DBCO-Antibody concentration to 2–5 mg/mL in PBS.

-

Calculations: Calculate the molar equivalents. Use 3–5 equivalents of Azide-Linker-Drug per DBCO group to drive the reaction to completion.

-

Addition: Slowly add the Azide-Linker-Drug (dissolved in DMSO) to the antibody solution while vortexing gently.

-

Critical: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody precipitation.

-

-

Reaction: Incubate at Room Temperature for 4 hours, or 4°C overnight .

-

Note: SPAAC is slower than CuAAC but safer for proteins.

-

-

Quenching (Optional): Add excess Sodium Azide (10 eq) to react with any remaining unreacted DBCO sites (prevents cross-linking later), though usually not necessary if excess linker is used.

-

Purification: Remove excess free drug-linker using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF) with a 30 kDa cutoff. Exchange buffer into formulation buffer (e.g., Histidine/Trehalose pH 6.0).

Quality Control & Validation

A self-validating system requires rigorous analytics.

| Method | Parameter Measured | Acceptance Criteria |

| HIC-HPLC | Drug-Antibody Ratio (DAR) | Distinct peaks for DAR 0, 2, 4, etc. Average DAR matches target (e.g., 3.5–4.0). |

| SEC-HPLC | Aggregation (High MW species) | >95% Monomeric Antibody. Aggregates <5%. |

| UV-Vis | Concentration & Conjugation | Ratio of A280 (mAb) to A_max (Payload). |

| Endotoxin | Pyrogenicity | <0.1 EU/mg (for in vivo use). |

Troubleshooting Guide (The Scientist's Notebook)

-

Issue: Precipitation during conjugation.

-

Cause: The payload (e.g., PBD dimers, MMAE) is too hydrophobic.

-

Solution: Increase the PEG chain length (switch to Azide-PEG4-Val-Cit...) or add propylene glycol (up to 20%) to the buffer during conjugation.

-

-

Issue: Low Conjugation Efficiency (Low DAR).

-

Cause: Steric hindrance at the DBCO site or hydrolysis of the activated linker.

-

Solution: Verify the "Click" reactivity of the Azide-Linker using a small molecule DBCO standard and LC-MS before adding to the antibody.

-

-

Issue: Aggregation post-conjugation.

-

Cause: Over-conjugation of hydrophobic drugs.

-

Solution: Reduce the molar excess of the drug-linker or switch to a more hydrophilic linker variant (e.g., sulfo-SPDB).

-

References

-

Mechanism of Val-Cit cleavage: Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry 13.4 (2002): 855-869. Link

-

SPAAC Chemistry in ADCs: Agard, N. J., et al. "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society 126.46 (2004): 15046-15047. Link

-

PABC Self-Immolation: Carl, P. L., et al. "A novel prodrug activation concept for anthracyclines." Journal of Medicinal Chemistry 24.5 (1981): 479-480. Link

-

ADC Manufacturing Safety: "Safe Manufacture of Antibody-Drug Conjugates." Sigma-Aldrich Technical Review. Link

-

General Protocol Grounding: "Azide-PEG1-Val-Cit-PABC-OH Product Guide." MedChemExpress. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RU2745738C1 - One-reactor method for obtaining an antibody-drug conjugate intermediate product - Google Patents [patents.google.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azide-PEG Linkers

Introduction: The Power of Precision with CuAAC and PEG Linkers

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has revolutionized the field of bioconjugation and drug development.[1][2][3] Its exceptional reliability, specificity, and biocompatibility allow for the efficient covalent ligation of molecules in complex biological environments.[1][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][6] When combined with Poly(ethylene glycol) (PEG) linkers, CuAAC becomes an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of attaching PEG chains, can improve solubility, reduce immunogenicity, and prolong the circulation half-life of drugs and biologics.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of copper-catalyzed click chemistry with azide-PEG linkers. The focus is on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible results.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst.[1][6] The active Cu(I) species can be introduced directly or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) through reduction by an agent like sodium ascorbate.[4][9][10] The presence of a ligand is crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate, especially in aqueous media and at low reactant concentrations.[1][9][11]

The key steps of the catalytic cycle are:

-

Formation of the Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[][6]

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.[6][10]

-

Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the active Cu(I) catalyst for the next cycle.[10]

Figure 1: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Critical Role of PEG Linkers

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer. When functionalized with an azide group, it becomes a versatile tool for modifying biomolecules and drug candidates. The benefits of using azide-PEG linkers in CuAAC include:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic molecules.

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on proteins, reducing their immunogenicity.

-

Prolonged Circulation Time: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, leading to a longer in vivo half-life.[]

-

Biocompatibility: PEG is non-toxic and has been approved for clinical use in numerous therapeutic products.

Experimental Protocols

The following protocols are designed to be a starting point and may require optimization depending on the specific substrates and desired outcomes.

Materials and Reagents

-

Azide-PEG Linker: (e.g., Azide-PEG-NHS ester, Azide-PEG-Amine) of desired molecular weight.

-

Alkyne-functionalized Molecule: The protein, peptide, small molecule, or surface to be modified.

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate (NaAsc): Prepare a fresh 1 M stock solution in deionized water immediately before use.

-

Copper-stabilizing Ligand: (e.g., THPTA, TBTA). Prepare a 100 mM stock solution in a suitable solvent (e.g., water for THPTA, DMSO for TBTA).

-

Reaction Buffer: A buffer compatible with the biomolecule of interest (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Solvents: Degassed deionized water, DMSO, DMF as needed for dissolving reactants.

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.[]

General Protocol for Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized protein with an azide-PEG linker.

-

Reactant Preparation:

-

Dissolve the alkyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the azide-PEG linker in the reaction buffer or a co-solvent like DMSO to a concentration that will result in a 5-20 molar excess relative to the protein.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-protein solution and the azide-PEG solution.

-

Add the copper-stabilizing ligand to the reaction mixture. A typical final concentration is 5-10 times the copper concentration.[13]

-

Add the CuSO₄ solution to a final concentration of 50-100 µM.[13]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C.

-